molecular formula C6H10N2O B8619857 alpha,alpha-Dimethyl-2-oxazolemethanamine

alpha,alpha-Dimethyl-2-oxazolemethanamine

Cat. No. B8619857
M. Wt: 126.16 g/mol
InChI Key: PSXOSCOOAVZOQW-UHFFFAOYSA-N
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Patent
US09321727B2

Procedure details

A mixture of benzyl 2-(oxazol-2-yl)propan-2-ylcarbamate (0.63 g, 24 mmol) and palladium 10% on carbon (0.06 g) in ethanol (20 mL) was charged with hydrogen balloon and stirred at room temperature for 2 h. TLC showed the reaction was completed; it was filtered and concentrated to give a yellow oil (0.1 g, 33%); MS: m/e 127.1 [M+H]+. 1H NMR (300 MHz, CDCl3): δ 7.58 (d, 1H, J=0.6 Hz), 7.02 (s, 1H), 2.56 (bs, 4H), 1.59 (s, 6H).
Name
benzyl 2-(oxazol-2-yl)propan-2-ylcarbamate
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
33%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]([NH:9]C(=O)OCC1C=CC=CC=1)([CH3:8])[CH3:7].[H][H]>C(O)C.[Pd]>[CH3:7][C:6]([CH3:8])([C:2]1[O:1][CH:5]=[CH:4][N:3]=1)[NH2:9]

Inputs

Step One
Name
benzyl 2-(oxazol-2-yl)propan-2-ylcarbamate
Quantity
0.63 g
Type
reactant
Smiles
O1C(=NC=C1)C(C)(C)NC(OCC1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
it was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(N)(C=1OC=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 3.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.